2-Chloro-4-methyl-5-nitropyridine is a heterocyclic aromatic compound with potential applications in various scientific research fields. Its synthesis has been reported in several publications, utilizing different methods like nitration of 2-chloro-4-methylaniline followed by subsequent ring closure []. Characterization of the synthesized compound is typically performed using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [].
While there is limited information readily available on specific research applications of 2-Chloro-4-methyl-5-nitropyridine, its chemical structure suggests potential exploration in various areas:
2-Chloro-4-methyl-5-nitropyridine is a heterocyclic aromatic compound characterized by a six-membered pyridine ring that contains one nitrogen atom. The chlorine atom is located at the second position, the methyl group at the fourth position, and the nitro group at the fifth position of the ring. This specific arrangement of functional groups influences its reactivity and potential interactions with other molecules. The molecular formula of 2-chloro-4-methyl-5-nitropyridine is C₆H₅ClN₂O₂, with a molecular weight of approximately 172.57 g/mol .
Currently, there is no scientific literature available on the mechanism of action of 2-chloro-4-methyl-5-nitropyridine in any biological system.
Several methods have been reported for synthesizing 2-chloro-4-methyl-5-nitropyridine:
While specific applications are not extensively documented, 2-chloro-4-methyl-5-nitropyridine's structure suggests potential uses in:
Several compounds share structural similarities with 2-chloro-4-methyl-5-nitropyridine:
Compound Name | Similarity | Key Features |
---|---|---|
2-Chloro-5-nitro-4-(trifluoromethyl)pyridine | 0.87 | Contains trifluoromethyl group instead of methyl |
6-Chloro-2-methyl-3-nitropyridine | 0.81 | Different positioning of chlorine and nitro groups |
2-Chloro-5-nitropyridin-4-amine | 0.77 | Amine functional group at the fourth position |
4-Methyl-5-nitropyridin-2-amine | 0.81 | Amino group at the second position |
These compounds exhibit varying biological activities and chemical reactivities due to differences in their substituents and positions on the pyridine ring, highlighting the uniqueness of 2-chloro-4-methyl-5-nitropyridine within this class .
2-Chloro-4-methyl-5-nitropyridine represents a substituted pyridine derivative classified within the broader category of halogenated nitropyridines. The compound carries the Chemical Abstracts Service number 23056-33-9 and possesses the molecular formula C₆H₅ClN₂O₂ with a molecular weight of 172.57 atomic mass units. The systematic nomenclature identifies this molecule as 2-chloro-4-methyl-5-nitropyridine, though alternative naming conventions include 2-chloro-5-nitro-4-picoline and 5-nitro-2-chloro-4-picoline, reflecting the historical terminology for methylated pyridine derivatives. The structural representation through Simplified Molecular Input Line Entry System notation is CC1=CC(Cl)=NC=C1N(=O)=O, which clearly delineates the substitution pattern on the six-membered aromatic heterocycle.
The compound exhibits distinctive physical properties that facilitate its identification and handling in laboratory settings. The crystalline solid appears as light cream to light brown colored material with a melting point range of 37-39°C, though more precise measurements indicate a melting point of 38°C. Under reduced pressure conditions of 5 millimeters of mercury, the compound demonstrates a boiling point of 91°C, while maintaining a flash point of 113°C under standard atmospheric conditions. The density is estimated at approximately 1.561 grams per cubic centimeter, and the refractive index is calculated at 1.587, both values representing theoretical estimates based on molecular structure. These physical characteristics align with typical properties observed in halogenated nitropyridine derivatives and contribute to the compound's stability under standard storage conditions.
The development of nitropyridine chemistry traces its origins to the fundamental challenges encountered in direct nitration of pyridine derivatives, which historically proved to be significantly more difficult than nitration of benzene compounds. Early investigations revealed that direct nitration of pyridine proceeded sluggishly due to the decreased electron density in the aromatic system caused by the electronegative nitrogen atom. This understanding led to the development of alternative synthetic strategies, including the use of specialized nitrating agents such as nitronium tetrafluoroborate, which enabled the preparation of nitropyridine derivatives through modified reaction conditions.
The evolution of synthetic methodologies for halogenated nitropyridines, including 2-chloro-4-methyl-5-nitropyridine, reflects broader advances in heterocyclic chemistry during the late twentieth and early twenty-first centuries. Research conducted at institutions such as the Norwegian University of Science and Technology contributed significantly to understanding the reactivity patterns of nitropyridine derivatives and their applications in forming complex heterocyclic structures. These investigations demonstrated that nitropyridines could serve as substrates for the formation of novel bis- and tris-heterocyclic compounds, expanding the scope of accessible molecular architectures through strategic utilization of the nitro group's electron-withdrawing properties.
The historical development of synthetic routes to 2-chloro-4-methyl-5-nitropyridine specifically reflects the challenges associated with regioselective functionalization of pyridine rings. Traditional approaches required multi-step sequences involving careful control of reaction conditions to achieve the desired substitution pattern. However, advances in understanding pyridine reactivity led to more efficient synthetic pathways, including the development of one-pot methodologies that streamline the preparation process while maintaining high yields and selectivity. These historical developments established the foundation for contemporary applications of 2-chloro-4-methyl-5-nitropyridine in advanced synthetic organic chemistry.
2-Chloro-4-methyl-5-nitropyridine occupies a strategically important position in synthetic organic chemistry due to its unique combination of reactive functional groups that enable diverse chemical transformations. The presence of both the chloro substituent at the 2-position and the nitro group at the 5-position creates complementary reactivity patterns that facilitate nucleophilic substitution reactions and subsequent cyclization processes. The chlorine atom serves as an excellent leaving group for nucleophilic displacement reactions, while the nitro group provides an electron-withdrawing influence that activates the pyridine ring toward nucleophilic attack at specific positions.
The compound's utility extends to the synthesis of complex heterocyclic structures, particularly in the preparation of fused ring systems and multi-heterocyclic architectures. Research has demonstrated that appropriately substituted pyridyl compounds, including derivatives of 2-chloro-4-methyl-5-nitropyridine, can undergo Friedländer condensation reactions to generate various 1,7-naphthyridine structures. Additionally, the compound serves as a precursor for the formation of novel β-carboline analogues and fused azacinnolines through Suzuki coupling reactions followed by cyclization approaches. These applications highlight the compound's versatility as a building block for constructing diverse molecular frameworks with potential applications in medicinal chemistry and materials science.
The methodological significance of 2-chloro-4-methyl-5-nitropyridine is further emphasized by its role in developing new synthetic methodologies. The compound has been utilized in investigations of pyridyl nitrene chemistry, leading to the discovery of novel ring-opening and ring-contraction reactions that produce 4-isocyanobut-2-enenitrile and 3-cyanopyrrole products. These findings have expanded the understanding of heterocyclic reactivity patterns and provided new tools for synthetic chemists seeking to access previously challenging molecular targets. The compound's well-defined properties and reliable synthetic accessibility make it an ideal substrate for exploring new reaction conditions and developing scalable synthetic processes.
Contemporary research involving 2-chloro-4-methyl-5-nitropyridine encompasses a broad spectrum of synthetic methodologies and applications, reflecting the compound's versatility as a synthetic intermediate. Recent patent literature describes innovative approaches to the synthesis of related chloronitropyridine derivatives, including 2-chloro-5-nitropyridine, through multi-step sequences involving hydroxylation and chlorination reactions. These methodologies emphasize the importance of controlled reaction conditions and careful optimization of synthetic parameters to achieve high yields and selectivity in the preparation of target compounds.
The methodological framework for utilizing 2-chloro-4-methyl-5-nitropyridine in synthetic applications typically involves its transformation through nucleophilic substitution reactions, where the chlorine atom is displaced by various nucleophiles to generate functionalized pyridine derivatives. Research has established that these reactions proceed most efficiently under conditions that promote nucleophilic attack while minimizing side reactions. The electron-withdrawing nature of both the nitro group and the pyridine nitrogen facilitates these transformations by stabilizing the intermediate complexes formed during the substitution process.
Advanced synthetic applications of 2-chloro-4-methyl-5-nitropyridine include its use in the preparation of pyridine-fused tris-heterocycles, such as pyrido[4,3-e]pyrrolo-/pyrido[4,3-e]furano[2,3-c]pyridazines and pyrido[3,4-b]pyrrolo[3,2-d]pyrrole structures. These complex molecular architectures are accessible through sequential transformations that exploit the compound's multiple reactive sites. The research methodology typically involves careful selection of reaction conditions, including temperature control, solvent selection, and catalyst choice, to ensure high selectivity and yield in the formation of the desired products.
Synthetic Application | Methodology | Target Products | Research Focus |
---|---|---|---|
Nucleophilic Substitution | Chlorine displacement | Functionalized pyridines | Reaction optimization |
Heterocycle Formation | Cyclization reactions | Fused ring systems | New synthetic routes |
Complex Architecture Synthesis | Multi-step sequences | Tris-heterocycles | Advanced applications |
Methodological Development | Reaction condition studies | Various derivatives | Process improvement |
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